5-((3,5-dimethoxybenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
This compound belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrido [2,3-d]pyrimidine ring system . This is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . These reactions are often used in the synthesis of such heterocyclic systems .Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities . They have been reported to inhibit various targets such as tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines interact with their targets, leading to changes in cellular processes . The interaction with these targets can lead to the inhibition of the target’s activity, which can result in the alteration of downstream cellular processes.
Biochemical Pathways
These could include pathways involved in cell proliferation, inflammation, and other cellular processes .
Pharmacokinetics
The synthesis of pyrido[2,3-d]pyrimidines involves the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the compound may undergo metabolic transformations in the body.
Result of Action
Compounds of the pyrido[2,3-d]pyrimidines class are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Therefore, it’s likely that this compound may have similar effects.
Properties
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-6-7-14-11-22-19-17(20(25)24(3)21(26)23(19)2)18(14)29-12-13-8-15(27-4)10-16(9-13)28-5/h8-11H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGBSFMZCZSWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC(=CC(=C3)OC)OC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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